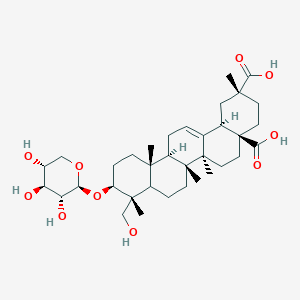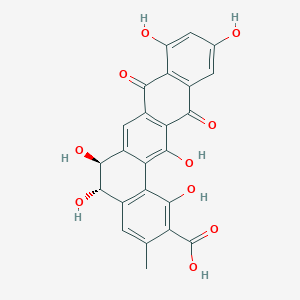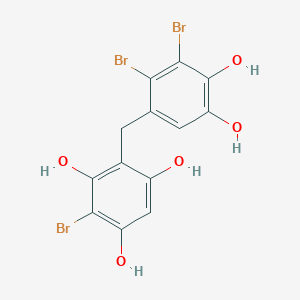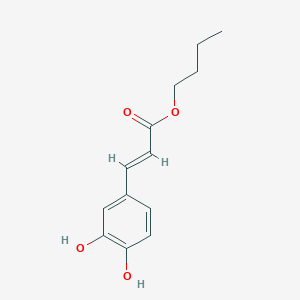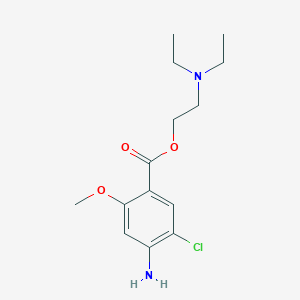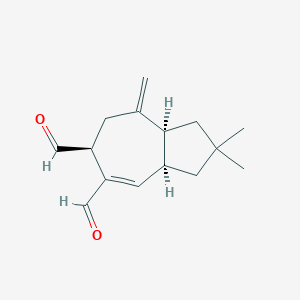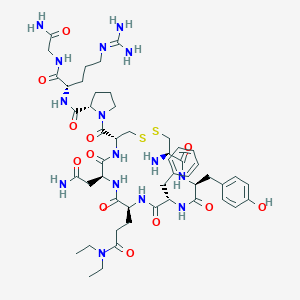
Gade-argipressin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gade-argipressin, also known as desmopressin, is a synthetic hormone that is used in scientific research for its ability to mimic the effects of vasopressin. Vasopressin is a hormone that regulates water balance in the body and is involved in a variety of physiological processes, including blood pressure regulation, kidney function, and social behavior. Gade-argipressin is synthesized using a variety of methods and has numerous applications in scientific research.
Wirkmechanismus
Gade-argipressin acts on the vasopressin receptor, which is found in a variety of tissues throughout the body. When it binds to the receptor, it activates a series of signaling pathways that result in the physiological effects of vasopressin, including water retention and vasoconstriction.
Biochemical and Physiological Effects
Gade-argipressin has a number of biochemical and physiological effects, including increased water retention, increased blood pressure, and decreased urine output. It also has effects on the central nervous system, including the regulation of social behavior and the modulation of pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Gade-argipressin in lab experiments is that it is a synthetic hormone, which allows for precise control over the dose and timing of administration. It is also relatively stable and easy to store. However, one limitation is that it may not fully mimic the effects of endogenous vasopressin, particularly in complex physiological systems.
Zukünftige Richtungen
There are numerous future directions for research involving Gade-argipressin, including the development of new analogs with improved pharmacological properties, the study of its effects on social behavior in humans, and the investigation of its potential therapeutic applications in conditions such as diabetes insipidus and heart failure.
Conclusion
In conclusion, Gade-argipressin is a synthetic hormone that has numerous applications in scientific research. Its ability to mimic the effects of vasopressin makes it a valuable tool for studying water balance, blood pressure regulation, and social behavior. While it has advantages in terms of its precise control and stability, it also has limitations in terms of its ability to fully mimic endogenous vasopressin. There are numerous future directions for research involving Gade-argipressin, which will continue to expand our understanding of its biochemical and physiological effects.
Synthesemethoden
Gade-argipressin is synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves building the peptide chain on a solid support, while solution-phase peptide synthesis involves building the peptide chain in solution. Both methods involve the use of protected amino acids and coupling agents to join the amino acids together in the correct sequence.
Wissenschaftliche Forschungsanwendungen
Gade-argipressin has numerous applications in scientific research, including the study of water balance, blood pressure regulation, and kidney function. It is also used in the study of social behavior, particularly in the context of pair bonding and maternal behavior in animals.
Eigenschaften
CAS-Nummer |
125443-54-1 |
|---|---|
Produktname |
Gade-argipressin |
Molekularformel |
C50H73N15O12S2 |
Molekulargewicht |
1140.3 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diethylamino)-3-oxopropyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H73N15O12S2/c1-3-64(4-2)41(69)19-18-33-44(72)62-36(24-39(52)67)47(75)63-37(49(77)65-21-9-13-38(65)48(76)59-32(12-8-20-56-50(54)55)43(71)57-25-40(53)68)27-79-78-26-31(51)42(70)60-34(23-29-14-16-30(66)17-15-29)46(74)61-35(45(73)58-33)22-28-10-6-5-7-11-28/h5-7,10-11,14-17,31-38,66H,3-4,8-9,12-13,18-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,57,71)(H,58,73)(H,59,76)(H,60,70)(H,61,74)(H,62,72)(H,63,75)(H4,54,55,56)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
KIYIYCLLJJFWLB-QSVFAHTRSA-N |
Isomerische SMILES |
CCN(CC)C(=O)CC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
SMILES |
CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Kanonische SMILES |
CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Synonyme |
4-glutamic acid (gamma-N,N-diethylamide)-argipressin arginine vasopressin, glutamic acid (gamma-N,N-diethylamide)(4)- argipressin, glutamic acid (gamma-N,N-diethylamide)(4)- GADE-argipressin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



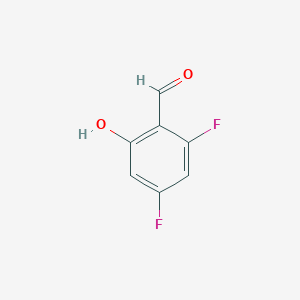
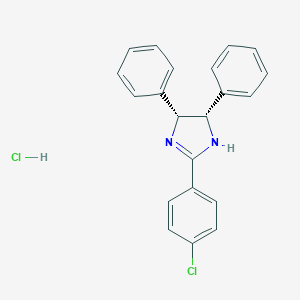


![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)
![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
